molecular formula C8H8O2 B363920 3'-Hydroxyacetophenone CAS No. 121-71-1

3'-Hydroxyacetophenone

Cat. No.: B363920
CAS No.: 121-71-1
M. Wt: 136.15 g/mol
InChI Key: LUJMEECXHPYQOF-UHFFFAOYSA-N
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Safety and Hazards

3’-Hydroxyacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3’-Hydroxyacetophenone is a versatile building block serving many different applications, such as specialty polymers, pharmaceuticals, and fine chemicals . The global market size of 3’-Hydroxyacetophenone is expected to grow in the future .

Biochemical Analysis

Biochemical Properties

3’-Hydroxyacetophenone plays a significant role in biochemical reactions due to its unique structure. The hydroxyl group on the benzene ring allows it to engage in hydrogen bonding, influencing its solubility and reactivity. This compound interacts with various enzymes and proteins, including those involved in the metabolism of tryptophan. For instance, humans excrete small amounts of conjugated 2-amino-3-hydroxyacetophenone, a product of tryptophan metabolism . Additionally, 3’-Hydroxyacetophenone is involved in electrophilic substitution reactions due to the electron-donating nature of the hydroxyl group .

Cellular Effects

3’-Hydroxyacetophenone has been observed to influence various cellular processes. It exhibits antioxidant properties, which help protect cells from oxidative stress by neutralizing free radicals . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant activity can modulate signaling pathways related to oxidative stress, thereby influencing gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, 3’-Hydroxyacetophenone exerts its effects through several mechanisms. It can form hydrogen bonds with biomolecules, enhancing its reactivity and interaction with enzymes and proteins. The compound’s phenolic structure allows it to participate in nucleophilic addition and condensation reactions, which are crucial for its role in organic synthesis . Additionally, 3’-Hydroxyacetophenone can inhibit or activate enzymes involved in metabolic pathways, thereby affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Hydroxyacetophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 3’-Hydroxyacetophenone is stable under standard conditions but may degrade under extreme conditions . Long-term studies have shown that its antioxidant properties can have sustained effects on cellular function, protecting cells from oxidative damage over extended periods .

Dosage Effects in Animal Models

The effects of 3’-Hydroxyacetophenone vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3’-Hydroxyacetophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it is a product of tryptophan metabolism and can be further metabolized into conjugated forms excreted in urine . The compound’s involvement in metabolic pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3’-Hydroxyacetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s slightly polar nature allows it to be soluble in organic solvents, aiding its distribution within cells . Additionally, its ability to form hydrogen bonds can influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3’-Hydroxyacetophenone is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its phenolic structure allows it to interact with proteins and enzymes within the cytoplasm and other organelles, affecting its activity and function .

Properties

IUPAC Name

1-(3-hydroxyphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C8H8O2/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJMEECXHPYQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID5059533
Record name 3-Hydroxyacetophenone
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 3'-Hydroxyacetophenone
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Vapor Pressure

0.00748 [mmHg]
Record name 3'-Hydroxyacetophenone
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CAS No.

121-71-1
Record name 3-Hydroxyacetophenone
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Record name 3'-Hydroxyacetophenone
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Record name 3'-Hydroxyacetophenone
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Record name Ethanone, 1-(3-hydroxyphenyl)-
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Record name 3'-hydroxyacetophenone
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Record name 3'-HYDROXYACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3'-Hydroxyacetophenone?

A1: this compound has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. For instance, absolute Raman cross sections and linewidths (FWHM) have been determined for its Raman modes. [] Additionally, infrared (IR) spectroscopy has been employed to study the structural changes occurring during its conversion into oxyanions. []

Q3: How is this compound typically synthesized?

A3: this compound can be synthesized through various methods. One approach involves the diazotization of 3-aminoacetophenone, which is derived from the reduction of 3-nitroacetophenone. [] Another method utilizes the regioselective ortho-lithiation of protected 3-hydroxyacetophenone. [, ]

Q4: What are some potential applications of this compound?

A4: this compound has been explored as a key intermediate in the synthesis of various compounds. For example, it serves as a starting material for the production of (S)-Rivastigmine, a drug used to treat Alzheimer's disease. [, , ] It is also used in the synthesis of the antitumor agent CC-1065. [] Additionally, it acts as a building block for the creation of novel PPAR agonists. []

Q5: How does this compound affect glycogen metabolism?

A5: Studies suggest that the effects of this compound on glycogen metabolism might be mediated by its glucuronidated metabolites, which accumulate intracellularly. These metabolites potentially act on an intracellular target, influencing glycogen synthase and phosphorylase activity. [, ]

Q6: Is this compound found naturally?

A6: Yes, this compound has been identified as a natural constituent in several plant species, including Cynanchum bungei Decne. [] and Cynanchum paniculatum. []

Q7: Can this compound be detected in humans?

A7: Research has detected a this compound derivative, 2-amino-3-hydroxyacetophenone O-β-D-glucoside (AHAG), in extracts from human lenses. AHAG is believed to be derived from 3-Hydroxykynurenine O-β-D-glucoside (3OHKG). []

Q8: Has this compound been investigated for its potential as a biomarker?

A8: While not directly used as a biomarker, this compound is structurally similar to 2-amino-3-hydroxyacetophenone, a metabolite of tryptophan found in the urine of rats and potentially linked to bladder cancer research. [, ]

Q9: What are some areas of ongoing research related to this compound?

A9: Researchers continue to investigate the potential applications of this compound in various fields, including medicinal chemistry, materials science, and chemical synthesis. Specific areas of interest include:

  • Investigating its potential in material science applications, such as the development of sealants and coatings. []

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